molecular formula C10H8ClNO2S2 B2354343 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole CAS No. 320423-60-7

5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole

Cat. No.: B2354343
CAS No.: 320423-60-7
M. Wt: 273.75
InChI Key: VTABKYKBOBZWCE-UHFFFAOYSA-N
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Description

5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole is a heterocyclic compound that contains a thiazole ring substituted with a chloro group and a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole typically involves the reaction of 2-chlorothiazole with phenylsulfonylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products:

    Substitution Reactions: Formation of substituted thiazole derivatives.

    Oxidation Reactions: Formation of sulfone derivatives.

    Reduction Reactions: Formation of thiazolidine derivatives.

Scientific Research Applications

5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and functionalized molecules.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

    2-Chloro-5-chloromethylthiazole: Similar structure but with a chloromethyl group instead of a phenylsulfonylmethyl group.

    2-Chloro-5-methylthiazole: Contains a methyl group instead of a phenylsulfonylmethyl group.

    2-Chloro-5-phenylthiazole: Contains a phenyl group instead of a phenylsulfonylmethyl group.

Uniqueness: 5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, solubility, and reactivity, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure can be represented as follows:

C9H8ClN1S1O2\text{C}_9\text{H}_8\text{ClN}_1\text{S}_1\text{O}_2

This structure contributes to its biological activity, particularly in terms of interaction with various biological targets.

Antimicrobial Activity

Thiazoles are well-known for their antimicrobial properties . Research indicates that this compound exhibits potent activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Reference
Staphylococcus aureus4.0
Escherichia coli8.0
Candida albicans16.0

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The anticancer potential of thiazoles has been extensively studied. Specifically, this compound has demonstrated cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (A549 and MCF-7), it was found that:

  • IC50 values were reported at approximately 12 µM for A549 cells and 15 µM for MCF-7 cells.
  • The compound induced apoptosis in these cells, which was confirmed through flow cytometry analysis.

These results indicate that the compound may interfere with cancer cell proliferation and could be explored further as a therapeutic agent against lung and breast cancers.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of thiazole derivatives. The compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)Reference
This compound1.78 ± 0.11

This inhibition suggests potential applications in treating cognitive disorders by enhancing cholinergic transmission.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. For instance:

  • The presence of electron-withdrawing groups enhances cytotoxicity.
  • Substituents on the benzene ring can significantly affect the potency against various biological targets.

Properties

IUPAC Name

5-(benzenesulfonylmethyl)-2-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c11-10-12-6-8(15-10)7-16(13,14)9-4-2-1-3-5-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTABKYKBOBZWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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